REACTION_CXSMILES
|
Br[CH2:2][C:3]([OH:5])=[O:4].[N+:6]([C:9]1[CH:10]=[N:11][NH:12][CH:13]=1)([O-:8])=[O:7].C(=O)([O-])[O-].[K+].[K+]>O1CCCC1>[N+:6]([C:9]1[CH:10]=[N:11][N:12]([CH2:2][C:3]([OH:5])=[O:4])[CH:13]=1)([O-:8])=[O:7] |f:2.3.4|
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
solvent is then evaporated
|
Type
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EXTRACTION
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Details
|
the residue is extracted with ethyl acetate (3×40 mL) and water (40 mL)
|
Type
|
ADDITION
|
Details
|
the pH is adjusted to 4 by the addition of a 0.1N hydrochloric acid aqueous solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers are dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 589 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |